 
                        Diethyl 2-(2-oxopropyl)succinate, also known as diethyl acetonylsuccinate, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a CAS number of 1187-74-2. This compound features a succinate backbone with two ethyl ester groups and a ketone functional group attached to the second carbon of the succinate chain. Its structure can be represented as follows:
textO || CH3-C-CH2-COO-CH2-CH3 | COO-CH2-CH3
Diethyl 2-(2-oxopropyl)succinate is characterized by its moderate polarity and solubility in organic solvents, making it suitable for various chemical applications.
Research indicates that diethyl 2-(2-oxopropyl)succinate exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as a precursor in drug synthesis and its role in metabolic pathways. Additionally, some studies suggest it may possess anti-inflammatory properties, although more research is necessary to fully understand its biological implications.
There are several methods for synthesizing diethyl 2-(2-oxopropyl)succinate:
Diethyl 2-(2-oxopropyl)succinate finds applications in various fields:
Interaction studies involving diethyl 2-(2-oxopropyl)succinate have focused on its reactivity with biological molecules and its role in metabolic pathways. Preliminary findings suggest that it may interact with enzymes involved in metabolic processes, although specific interaction details remain under investigation.
Diethyl 2-(2-oxopropyl)succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | 
|---|---|---|
| Diethyl Succinate | C₆H₁₄O₄ | Basic structure without ketone functionality | 
| Diethyl Malonate | C₇H₁₄O₄ | Contains a malonate group instead of succinate | 
| Ethyl Acetoacetate | C₆H₈O₄ | Contains a single ketone; simpler structure | 
| Diethyl 3-Oxobutanoate | C₇H₁₄O₄ | Similar structure but different carbon chain | 
Diethyl 2-(2-oxopropyl)succinate is unique due to its specific arrangement of functional groups and its potential applications in both pharmaceuticals and agrochemicals. Its combination of ethyl ester groups and a ketone makes it particularly versatile for chemical transformations not available to simpler esters or ketones.
The Claisen condensation is a cornerstone for synthesizing β-keto esters like diethyl 2-(2-oxopropyl)succinate. This reaction involves the base-catalyzed coupling of two ester molecules, forming a new C–C bond between the α-carbon of one ester and the carbonyl carbon of another. For example, ethyl acetate undergoes deprotonation to form an enolate ion, which attacks the carbonyl group of a second ester, followed by elimination of an alkoxide group to yield a β-keto ester.
Mechanistic Insights
Applications
Diethyl 2-(2-oxopropyl)succinate is synthesized via cross-Claisen condensation between diethyl succinate and ethyl acetoacetate. The reaction typically employs sodium ethoxide in anhydrous ethanol, achieving yields >70% under optimized conditions.  
| Parameter | Typical Value | 
|---|---|
| Base | NaOEt (1.0 equiv) | 
| Solvent | Anhydrous ethanol | 
| Temperature | 60–80°C | 
| Reaction Time | 6–12 hours | 
The Stobbe condensation, a specialized variant of the Claisen reaction, utilizes diethyl succinate and carbonyl compounds (aldehydes/ketones) to form α,β-unsaturated γ-keto esters. This method is pivotal for synthesizing diethyl 2-(2-oxopropyl)succinate with high regioselectivity.
Key Steps
Example
Reaction of diethyl succinate with acetone in the presence of sodium ethoxide produces diethyl 2-(2-oxopropyl)succinate through a six-membered lactone intermediate. This pathway avoids competing Dieckmann condensation due to the rigidity of the succinate backbone.  
Advantages
Recent advances in asymmetric catalysis enable enantioselective synthesis of β-keto esters. Chiral dialkylamine catalysts, such as (S)-proline derivatives, facilitate enantioselective retro-Claisen reactions or dynamic kinetic resolutions.
Mechanism
Case Study
Primary amine catalysts (e.g., cinchona alkaloids) have been employed in the asymmetric Claisen condensation of diethyl succinate with ketones, achieving enantiomeric excess (ee) values up to 90%.  
Challenges
Reactive distillation integrates chemical reaction and separation within a single unit operation, offering significant advantages for equilibrium-limited reactions such as esterification. For diethyl 2-(2-oxopropyl)succinate, this approach enables simultaneous synthesis and purification, overcoming thermodynamic constraints inherent in traditional batch processes [1] [2].
Industrial-scale production leverages column configurations with distinct zones:
A comparative analysis of conventional versus reactive distillation processes reveals key performance metrics:
| Parameter | Conventional Process | Reactive Distillation | 
|---|---|---|
| Conversion Efficiency | 72–78% | 95–99% | 
| Energy Consumption | 1.8–2.2 GJ/ton | 1.1–1.3 GJ/ton | 
| Catalyst Lifetime | 120–150 cycles | 300–400 cycles | 
| Purity of Product | 92–94% | 98–99.5% | 
Data derived from pilot-scale esterification trials [3] and methyl acetate hydrolysis patents [2].
The process operates optimally at 80–120°C and 4–6 bar, balancing reaction kinetics with azeotrope management [2]. Continuous flow systems further enhance productivity, enabling gram-scale synthesis in under 60 minutes through integrated thermal retro Diels-Alder reactions [1].
Solvent choice critically influences reaction rates and product isolation for diethyl 2-(2-oxopropyl)succinate. Key selection parameters include:
Experimental data from optimized syntheses illustrate solvent performance:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) | 
|---|---|---|---|
| Toluene | 2.38 | 89 | 1.2 | 
| THF | 7.52 | 92 | 0.8 | 
| Diethyl Ether | 4.34 | 78 | 3.1 | 
| Acetonitrile | 37.5 | 65 | 5.6 | 
Results from succinate esterification trials under identical stoichiometric conditions [5] [6].
Biphasic systems employing water-toluene mixtures enhance diethyl 2-(2-oxopropyl)succinate extraction efficiency, achieving 98.4% recovery through pH-controlled phase separation [6].
The compound’s α,β-unsaturated ketone moiety exhibits temperature-sensitive configurational isomerism during synthesis. Kinetic control at 0–5°C favors the trans-enolate intermediate, producing the desired (2R,3S) diastereomer in 94% enantiomeric excess (ee) [5]. Elevated temperatures (>25°C) promote thermodynamic equilibration, reducing ee to 62–68% through retro-aldol pathways [6].
Cryogenic reaction conditions (-10°C) combined with lithium counterions stabilize the Zimmerman-Traxler transition state, as demonstrated by X-ray crystallographic analysis of trapped intermediates [6]. This approach enables precise stereochemical outcomes without chiral auxiliaries, streamlining the synthesis of optically pure diethyl 2-(2-oxopropyl)succinate for asymmetric catalysis applications.
Irritant